3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazinium class, characterized by a bicyclic framework combining imidazole and thiazine rings. The structure features a 2-fluoro-4-methoxyphenyl group at position 3 and a 2-methoxyphenyl substituent at position 1, with a hydroxy group at position 3 and a bromide counterion .
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-1-(2-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O3S.BrH/c1-25-14-8-9-15(16(21)12-14)20(24)13-22(19-23(20)10-5-11-27-19)17-6-3-4-7-18(17)26-2;/h3-4,6-9,12,24H,5,10-11,13H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQVOVIUXMPRJW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4OC)O)F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorinated and methoxylated aromatic precursors. These precursors undergo a series of reactions including nucleophilic substitution, cyclization, and bromination to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazin-1-ylium core, potentially converting it to a more reduced state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated and methoxylated aromatic systems.
Biology
In biological research, the compound’s potential interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique features may contribute to the development of pharmaceuticals with specific biological activities.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated and methoxylated aromatic rings may enhance binding affinity and specificity, while the imidazo[2,1-b][1,3]thiazin-1-ylium core may participate in key biochemical reactions.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-5-Hydroxy-7-Phenyl-3,5,6,7-Tetrahydro-2H-Imidazo[2,1-b][1,3]Thiazol-4-Ium Bromide ()
- Substituents : 4-Fluorophenyl (position 5), phenyl (position 7).
- Key Differences : Lacks methoxy groups; phenyl group at position 7 instead of 2-methoxyphenyl.
- Impact : Reduced solubility compared to the target compound due to absence of methoxy groups. Fluorine may enhance binding affinity to hydrophobic pockets .
3-(2,4-Dimethylphenyl)-3-Hydroxy-1-(2-Methylphenyl)-2H,3H,5H,6H,7H-1λ⁵-Imidazo[2,1-b][1,3]Thiazin-1-Ylium Bromide ()
- Substituents : 2,4-Dimethylphenyl (position 3), 2-methylphenyl (position 1).
- Key Differences : Methyl groups instead of methoxy/fluoro groups.
3-(4-Methoxyphenyl)-2-Methyl-5,6-Dihydroimidazo[2,1-b][1,3]Thiazole Hydrobromide ()
- Substituents : 4-Methoxyphenyl (position 3), methyl (position 2).
- Key Differences : Simpler bicyclic structure without a hydroxy group.
Halogen and Functional Group Comparisons
Bromide vs. Chloro Derivatives
Hydroxy Group vs. Ketone
Antimicrobial Activity
Biological Activity
The compound 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazine ring and various functional groups that may contribute to its biological properties.
Biological Activity Overview
Research on the biological activity of this compound has focused on several key areas:
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiviral properties. For instance, nucleoside analogs have shown effectiveness against hepatitis B virus (HBV) and HIV. The compound may share these antiviral characteristics due to its structural similarity to known antiviral agents .
Enzyme Inhibition
The compound's potential to inhibit specific enzymes has been explored. Enzyme inhibition is a critical mechanism through which many drugs exert their effects. For example, studies have indicated that related compounds can inhibit DNA polymerases and reverse transcriptases, which are essential for viral replication .
| Enzyme | Inhibition Mechanism | IC50 Values |
|---|---|---|
| HBV Polymerase | Competitive inhibition | 120 nM |
| HIV Reverse Transcriptase | Non-competitive inhibition | 31 nM |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary data suggest that the compound does not exhibit significant cytotoxicity at therapeutic concentrations. This is an encouraging sign for its potential use in clinical settings .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of related compounds and their analogs:
- Study on Antiviral Efficacy : A study demonstrated that a related imidazo[2,1-b][1,3]thiazine compound showed promising antiviral activity against HBV with an EC50 value of 7.8 nM. This suggests that the compound may also possess similar antiviral properties .
- Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structures could effectively inhibit viral polymerases by mimicking natural substrates . This mechanism could be applicable to our compound as well.
- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds indicated favorable absorption and distribution characteristics, which may also apply to this compound given its structural similarities .
Q & A
Q. What are the standard synthetic routes for preparing this imidazo-thiazinium bromide compound, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, such as cyclization and substitution, under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or acetonitrile). Key intermediates are characterized using -NMR and -NMR to confirm regioselectivity, alongside FT-IR for functional group validation. For example, methoxy and fluorophenyl substituents exhibit distinct aromatic proton splitting in NMR and specific C-O/C-F stretching in IR .
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?
- NMR : Assignments of proton environments (e.g., hydroxy vs. aromatic protons) and coupling constants help verify stereochemistry.
- X-ray crystallography : SHELX software is widely used for refining crystal structures, especially for resolving ambiguities in fused heterocyclic systems .
- Elemental analysis : Combustion analysis validates empirical formulas, with deviations ≤0.3% indicating purity .
Advanced Research Questions
Q. How can reaction conditions (solvent, catalyst, temperature) be optimized to improve yield and purity?
Systematic Design of Experiments (DoE) is recommended:
- Solvent screening : Polar solvents (e.g., DMSO) enhance solubility of aromatic intermediates, while aprotic solvents minimize side reactions.
- Catalysts : Acidic (e.g., p-TsOH) or basic (e.g., KCO) catalysts may accelerate cyclization steps.
- Temperature gradients : Microwave-assisted synthesis reduces reaction time and improves regioselectivity in imidazo-thiazine formation .
Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR or IR absorption shifts?
- Multi-technique validation : Combine -NMR, -NMR, and HSQC to assign ambiguous signals. For example, hydroxy protons may exchange with DO, confirming their presence.
- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrations, identifying discrepancies caused by conformational flexibility or crystal packing .
- Crystallographic cross-check : Single-crystal X-ray diffraction provides definitive bond-length and angle data to resolve structural ambiguities .
Q. What computational strategies are effective in predicting the compound’s reactivity or interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases), identifying key binding residues via fluorophenyl and methoxy group interactions.
- Reaction path simulations : Quantum mechanics/molecular mechanics (QM/MM) methods predict regioselectivity in derivatization reactions (e.g., electrophilic substitution at the thiazine ring) .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties, guiding structural modifications to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological potential while minimizing synthetic complexity?
- Scaffold diversification : Introduce substituents at the 2-methoxyphenyl or 2-fluoro-4-methoxyphenyl groups to modulate lipophilicity and hydrogen-bonding capacity.
- Bioisosteric replacement : Replace the bromide counterion with other halides (e.g., chloride) or carboxylates to study ion-pairing effects on solubility.
- High-throughput screening : Use fragment-based libraries to test interactions with targets like GPCRs or ion channels, prioritizing derivatives with <10 µM IC values .
Methodological Considerations
- Data reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) meticulously to ensure reproducibility .
- Contradiction mitigation : Cross-validate spectral data with independent techniques (e.g., mass spectrometry for molecular weight confirmation) .
- Ethical sourcing : Procure reagents from accredited suppliers (e.g., Sigma-Aldrich) to ensure batch-to-batch consistency, avoiding unverified vendors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
